N-(1-phenylpropan-2-yl)-2,1,3-benzothiadiazole-4-sulfonamide
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Overview
Description
N-(1-phenylpropan-2-yl)-2,1,3-benzothiadiazole-4-sulfonamide is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a benzothiadiazole core, which is known for its electronic properties, making it a subject of interest in materials science and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylpropan-2-yl)-2,1,3-benzothiadiazole-4-sulfonamide typically involves the reaction of 2,1,3-benzothiadiazole-4-sulfonyl chloride with 1-phenylpropan-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels required for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenylpropan-2-yl)-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(1-phenylpropan-2-yl)-2,1,3-benzothiadiazole-4-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials due to its electronic properties.
Mechanism of Action
The mechanism of action of N-(1-phenylpropan-2-yl)-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N-(1-phenylpropan-2-yl)acetamide
- N-(1-phenylpropan-2-yl)benzamide
- N-(1-phenylpropan-2-yl)aniline
Uniqueness
N-(1-phenylpropan-2-yl)-2,1,3-benzothiadiazole-4-sulfonamide stands out due to its benzothiadiazole core, which imparts unique electronic properties. This makes it particularly valuable in the development of materials for electronic applications, unlike its similar compounds which may not possess the same electronic characteristics.
Properties
Molecular Formula |
C15H15N3O2S2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(1-phenylpropan-2-yl)-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C15H15N3O2S2/c1-11(10-12-6-3-2-4-7-12)18-22(19,20)14-9-5-8-13-15(14)17-21-16-13/h2-9,11,18H,10H2,1H3 |
InChI Key |
FAXDCHDYMDIWQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)NS(=O)(=O)C2=CC=CC3=NSN=C32 |
Origin of Product |
United States |
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